molecular formula C24H28N2O3 B6226544 ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate CAS No. 1933533-25-5

ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate

Cat. No. B6226544
CAS RN: 1933533-25-5
M. Wt: 392.5
InChI Key:
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Description

“Ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the condensation of 2-aminopyridines with α-bromoketones . This reaction can be carried out under microwave irradiation in a solvent- and catalyst-free environment, which makes the process reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the retrieved papers. For detailed information, it is recommended to refer to specialized databases or resources .

Safety and Hazards

The safety and hazards associated with “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate” are not specified in the retrieved papers. For detailed information, it is recommended to refer to specialized databases or resources .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines, such as “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate”, could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Furthermore, due to their wide range of bioactivity, these compounds could be further explored for potential applications in medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate involves the reaction of 6-heptanoylimidazo[1,2-a]pyridine-8-carboxylic acid with 4-aminobenzophenone, followed by esterification with ethyl chloroacetate.", "Starting Materials": [ "6-heptanoylimidazo[1,2-a]pyridine-8-carboxylic acid", "4-aminobenzophenone", "ethyl chloroacetate" ], "Reaction": [ "Step 1: 6-heptanoylimidazo[1,2-a]pyridine-8-carboxylic acid is reacted with thionyl chloride to form 6-heptanoylimidazo[1,2-a]pyridine-8-carbonyl chloride.", "Step 2: 4-aminobenzophenone is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate product, 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetohydrazide.", "Step 3: The intermediate product is then treated with ethyl chloroacetate and triethylamine in dichloromethane to form the final product, ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate." ] }

CAS RN

1933533-25-5

Molecular Formula

C24H28N2O3

Molecular Weight

392.5

Purity

95

Origin of Product

United States

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